molecular formula C26H18N2O2S B2571017 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 325987-97-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2571017
CAS No.: 325987-97-1
M. Wt: 422.5
InChI Key: QRXLFXCNWYTRNQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a biphenyl carboxamide structure

Mechanism of Action

Target of Action

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, the primary target of this compound could be the M. tuberculosis bacterium.

Mode of Action

tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium to inhibit its growth and proliferation.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it is likely that the compound affects pathways related to the growth and proliferation of M. tuberculosis.

Result of Action

Given the compound’s potential anti-tubercular activity , it may result in the inhibition of growth and proliferation of M. tuberculosis at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide are not fully understood yet. It has been found that benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide might interact with certain enzymes or proteins that are crucial for the survival of these bacteria.

Cellular Effects

Preliminary studies suggest that benzothiazole derivatives may have anti-inflammatory properties . This indicates that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide could potentially influence cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

The exact molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide may interact with biomolecules in a way that disrupts the normal functioning of these bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl group through a Suzuki coupling reaction, which involves a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.

    Formation of Biphenyl Carboxamide: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate product with a biphenyl carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzothiazole and biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the parent compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a benzothiazole core, hydroxyphenyl group, and biphenyl carboxamide structure, which imparts distinct biological and chemical properties. Its ability to act as a multifunctional agent in medicinal chemistry and its potential as a chemical probe make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-23-15-14-20(16-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXLFXCNWYTRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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